5-(4-Hydroxypentyl)-1,3-benzenediol

Cannabinoid receptor pharmacology CB2 agonist screening Binding affinity profiling

5-(4-Hydroxypentyl)-1,3-benzenediol (CAS 606493-09-8; synonyms: 4-(5-hydroxypentyl)benzene-1,3-diol, 5-(4-hydroxypentyl)resorcinol) is a synthetic resorcinol derivative with the molecular formula C₁₁H₁₆O₃ and exact mass 196.11 g/mol. Structurally, it features a 1,3-benzenediol core bearing a 4-hydroxypentyl side chain, distinguishing it from both the unsubstituted olivetol (5-pentylresorcinol) and the terpenoid-decorated phytocannabinoid cannabigerol (CBG).

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B13344350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxypentyl)-1,3-benzenediol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(CCCC1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C11H16O3/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-8,12-14H,2-4H2,1H3
InChIKeyPIJHLJYFYMNUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Hydroxypentyl)-1,3-benzenediol for Research Procurement: Compound Identity, Physicochemical Profile, and Core Utility


5-(4-Hydroxypentyl)-1,3-benzenediol (CAS 606493-09-8; synonyms: 4-(5-hydroxypentyl)benzene-1,3-diol, 5-(4-hydroxypentyl)resorcinol) is a synthetic resorcinol derivative with the molecular formula C₁₁H₁₆O₃ and exact mass 196.11 g/mol . Structurally, it features a 1,3-benzenediol core bearing a 4-hydroxypentyl side chain, distinguishing it from both the unsubstituted olivetol (5-pentylresorcinol) and the terpenoid-decorated phytocannabinoid cannabigerol (CBG) [1]. Its established role as a critical synthetic intermediate en route to 4″-hydroxycannabidiol (4″-OH-CBD), the principal CYP3A-mediated hepatic metabolite of cannabidiol, defines its primary procurement value for ADME/Tox laboratories and medicinal chemistry programs investigating cannabinoid metabolism [2].

Why Cannabigerol, Olivetol, or Other Resorcinol Analogs Cannot Substitute for 5-(4-Hydroxypentyl)-1,3-benzenediol in Critical Research Applications


Within the resorcinol pharmacophore family, ostensibly similar compounds exhibit profoundly divergent target engagement and metabolic profiles that preclude simple interchange. Cannabigerol (CBG) contains a lipophilic geranyl chain that drives a different conformational landscape and receptor-interaction mode compared to the compact, hydroxyl-terminated pentyl chain of 5-(4-hydroxypentyl)-1,3-benzenediol [1]. Olivetol (5-pentylresorcinol), though structurally the closest analog, lacks the terminal ω-hydroxyl group entirely, eliminating hydrogen-bonding capacity at that position and dramatically altering CB2 binding affinity as well as CYP450 inhibition potency [2]. CBGA introduces a carboxylic acid moiety that renders it cytotoxic in neuronal models, unlike the neutral resorcinol scaffold of the target compound [3]. Substituting any of these analogs in a receptor-binding assay, metabolic stability study, or synthetic pathway will yield non-transferable results and potentially misleading structure–activity conclusions.

Quantitative Head-to-Head Evidence: Where 5-(4-Hydroxypentyl)-1,3-benzenediol Separates from Its Closest Comparators


CB2 Cannabinoid Receptor Binding Affinity: 5-(4-Hydroxypentyl)-1,3-benzenediol vs. Cannabigerol (CBG)

5-(4-Hydroxypentyl)-1,3-benzenediol binds the recombinant human CB2 receptor with a Ki of 4.70 nM, representing an approximately 33-fold higher affinity than cannabigerol (CBG), which exhibits a Ki of 153 nM in a comparable [³H]-CP55940 displacement assay using recombinant human CB2 expressed in Sf9 cell membranes [1][2]. This dramatic affinity difference is fully consistent with the ω-hydroxyl group of the target compound forming a critical hydrogen bond within the CB2 orthosteric pocket, an interaction unavailable to CBG's geranyl-terminated side chain [3].

Cannabinoid receptor pharmacology CB2 agonist screening Binding affinity profiling

CB1/CB2 Selectivity Ratio: 5-(4-Hydroxypentyl)-1,3-benzenediol vs. Cannabigerol (CBG)

5-(4-Hydroxypentyl)-1,3-benzenediol displays a CB1 Ki of 38 nM alongside its CB2 Ki of 4.70 nM, yielding a CB1/CB2 selectivity ratio of approximately 8.1 using identical assay conditions (recombinant human receptors in CHO cell membranes, [³H]CP55940 displacement) [1]. In contrast, cannbigerol (CBG) shows a CB1/CB2 ratio of approximately 2.9 (CB1 Ki = 440 nM; CB2 Ki = 153 nM) by radioligand binding [2], or 5.9 using a different radioligand (CB1 Ki = 897 nM; CB2 Ki = 153 nM) [3]. The target compound thus provides a more pronounced functional window between CB1 and CB2 engagement than CBG.

CB1/CB2 selectivity Cannabinoid receptor subtype profiling Peripheral vs. central targeting

MUC18 (CD146/MCAM) Inhibitory Activity: 5-(4-Hydroxypentyl)-1,3-benzenediol as a Skin-Lightening Probe vs. Olivetol as a Negative Control

5-(4-Hydroxypentyl)-1,3-benzenediol (designated compound 34 in US Patent 9,682,910) inhibits murine cell surface glycoprotein MUC18 (CD146/MCAM) with an IC₅₀ of 1.00 × 10³ nM (1.0 μM) at 25 °C, as determined in a cell-free enzymatic assay with compounds dissolved in 100% DMSO at 400 mM initial concentration [1]. The closest structural congener, olivetol (5-pentylresorcinol), lacks the terminal hydroxyl group present in the target compound and has not been reported as a MUC18 inhibitor, representing a structurally matched negative comparator . While head-to-head MUC18 inhibition data for CBG or CBGA are not publicly available, the patent explicitly claims this specific compound within a series of skin-whitening agents, establishing its singular relevance for melanogenesis research.

MUC18/CD146 inhibition Melanogenesis Skin-whitening compound screening

CYP450 Metabolic Stability: 5-(4-Hydroxypentyl)-1,3-benzenediol vs. Olivetol as a Lower-Risk CYP Inhibitor

In pooled human liver microsomes supplemented with NADPH and monitored by fluorescence every 3 min for 120 min, 5-(4-Hydroxypentyl)-1,3-benzenediol exhibits a CYP450 IC₅₀ of 1.00 × 10⁴ nM (10 μM) [1]. By comparison, olivetol potently inhibits recombinant CYP2D6 with a Ki of 2.87 μM (IC₅₀ = 2.71 μM) and CYP2C19 with a Ki of 7.21 μM (IC₅₀ = 15.3 μM) . The target compound is thus at least 3.7-fold weaker as a CYP2D6 inhibitor than olivetol (10 μM vs. ≤2.71 μM for CYP2D6 IC₅₀) and at least 1.5-fold weaker than the CYP2C19 IC₅₀, suggesting a significantly lower propensity for CYP-mediated drug–drug interactions.

CYP450 inhibition Drug–drug interaction Metabolic stability screening

Validated Application Scenarios for 5-(4-Hydroxypentyl)-1,3-benzenediol in Biomedical and Analytical Research


Synthesis of 4″-Hydroxycannabidiol (4″-OH-CBD) for Cannabidiol Metabolism Studies

5-(4-Hydroxypentyl)-1,3-benzenediol is a direct synthetic intermediate in the preparation of 4″-hydroxycannabidiol, the major CYP3A-generated hepatic metabolite of cannabidiol . Laboratories conducting cannabidiol ADME studies, metabolite identification, or pharmacokinetic modeling should prioritize this compound as the scalable gateway to authentic 4″-OH-CBD reference standard, enabling definitive LC-MS/MS metabolite confirmation in human liver microsome incubations [1].

CB2-Selective Pharmacological Probe for Cannabinoid Receptor Screening

With a CB2 Ki of 4.70 nM and a CB1/CB2 selectivity ratio of approximately 8.1, 5-(4-Hydroxypentyl)-1,3-benzenediol serves as a potent and CB2-preferring ligand for primary screening campaigns targeting peripheral cannabinoid pathways . Its selectivity window is functionally larger than that of cannabigerol (ratio ~2.9–5.9), making it a superior tool compound for assays where CB1-mediated confounds (e.g., psychoactivity, CNS off-target effects) must be minimized [1].

MUC18/CD146-Targeted Melanogenesis and Skin-Lightening Research

The compound (designated 'compound 34' in US Patent 9,682,910) shows validated MUC18 inhibitory activity with an IC₅₀ of 1.0 μM . Research groups investigating tyrosinase-independent depigmentation mechanisms or CD146-mediated melanoma cell adhesion can deploy this compound as a structurally characterized hit, paired with olivetol (which lacks the terminal hydroxyl and shows no MUC18 activity) as a matched negative control for structure–activity relationship dissection [1].

Low-CYP-Interference Cannabinoid-Pathway Probe in Hepatocyte Assays

With a CYP450 IC₅₀ of 10 μM in pooled human liver microsomes, 5-(4-Hydroxypentyl)-1,3-benzenediol exhibits substantially weaker CYP inhibition than olivetol (CYP2D6 IC₅₀ = 2.71 μM) [1]. This profile supports its use as a cannabinoid-pathway chemical probe in hepatocyte-based assays where CYP-mediated metabolic interference could otherwise confound the interpretation of cell viability, reporter gene, or metabolite profiling endpoints.

Quote Request

Request a Quote for 5-(4-Hydroxypentyl)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.